molecular formula C12H12F3NO4S B2692109 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1009665-11-5

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2692109
CAS No.: 1009665-11-5
M. Wt: 323.29
InChI Key: GIXSYXMUHHKVPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction conditions often include the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in an environment-friendly one-pot tandem protocol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for trifluoromethylation and strong oxidizing or reducing agents for respective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield various trifluoromethylated derivatives .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is primarily used in proteomics research . Its applications extend to:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSYXMUHHKVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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